molecular formula C13H23NO4 B1439757 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid CAS No. 1159826-17-1

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid

Cat. No. B1439757
M. Wt: 257.33 g/mol
InChI Key: RYMSOTXUZCHXMO-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid” is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen. The compound has a tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms and a carboxylic acid group attached to the second carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group is commonly used in peptide synthesis as a protective group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The Boc group is a carbamate, which is an organic compound derived from carbamic acid (NH2COOH). This group is attached to the nitrogen atom of the azepane ring. The carboxylic acid group (-COOH) is attached to the second carbon atom of the azepane ring .


Chemical Reactions Analysis

The Boc group can be removed from the compound under acidic conditions, commonly with trifluoroacetic acid . This process is often used in peptide synthesis to remove the protective Boc group and expose the amine for further reactions .

Scientific Research Applications

Application in Peptide Synthesis

  • Summary : Boc-protected amino acids are commonly used in peptide synthesis . The Boc group protects the amino group, preventing it from reacting during peptide bond formation. After the peptide chain is formed, the Boc group can be removed under acidic conditions.
  • Methods : The Boc-protected amino acid is coupled with the next amino acid in the sequence using a coupling reagent. After the peptide chain is formed, the Boc group is removed under acidic conditions .
  • Results : The use of Boc-protected amino acids in peptide synthesis allows for the formation of peptide bonds without unwanted side reactions. This method has been used to synthesize a variety of peptides .

Application in the Synthesis of Amino Acid Ionic Liquids

  • Summary : Boc-protected amino acids have been used to synthesize amino acid ionic liquids (AAILs), which have potential applications in organic synthesis .
  • Methods : The Boc-protected amino acid is neutralized with an imidazolium hydroxide to form the AAIL .
  • Results : The resulting AAILs can be used as reactants and reaction media in organic synthesis. They have been used in solution-phase amide formation under thermal heating .

Application in Dipeptide Synthesis

  • Summary : Boc-protected amino acid ionic liquids have been used in dipeptide synthesis . The Boc-protected amino acids serve as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Methods : The Boc-protected amino acid ionic liquids were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results : The resulting dipeptides were obtained in satisfactory yields .

Application in Deprotection of Boc Amino Acids and Peptides

  • Summary : Boc-protected amino acids and peptides can be deprotected at high temperatures using a thermally stable ionic liquid .
  • Methods : The Boc group is removed from the amino acid or peptide using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane . The reaction times can range from 2-16 hours depending on the substrate .
  • Results : The deprotection process results in the removal of the Boc group, leaving the amino acid or peptide free to react .

Application in the Synthesis of Room-Temperature Ionic Liquids

  • Summary : Boc-protected amino acids have been used to prepare a series of room-temperature ionic liquids . These ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) have multiple reactive groups, expanding the applicability of AAILs .
  • Methods : The Boc-protected amino acids are used to prepare room-temperature ionic liquids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results : The resulting room-temperature ionic liquids derived from Boc-protected amino acids can be recycled at least four times in the model reaction .

Application in High-Temperature Deprotection

  • Summary : Boc-protected amino acids and peptides can be deprotected at high temperatures using a thermally stable ionic liquid .
  • Methods : The Boc group is removed from the amino acid or peptide using trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .
  • Results : The deprotection process results in the removal of the Boc group, leaving the amino acid or peptide free to react .

Safety And Hazards

While specific safety data for this compound is not available, compounds with Boc groups should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Future research could focus on the synthesis and applications of this compound, particularly in the field of peptide synthesis. The Boc group’s role as a protective group for amines could be leveraged in the synthesis of complex peptides .

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMSOTXUZCHXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674236
Record name 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid

CAS RN

1159826-17-1
Record name 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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